Cas no 1522301-81-0 (3-Fluoro-5-propoxyaniline)

3-Fluoro-5-propoxyaniline Chemical and Physical Properties
Names and Identifiers
-
- AKOS019320297
- EN300-1295338
- 1522301-81-0
- 3-FLUORO-5-PROPOXYANILINE
- Benzenamine, 3-fluoro-5-propoxy-
- 3-Fluoro-5-propoxyaniline
-
- Inchi: 1S/C9H12FNO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3
- InChI Key: RYBMGKJTKKKGDP-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)OCCC)N
Computed Properties
- Exact Mass: 169.090292168g/mol
- Monoisotopic Mass: 169.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 2.2
Experimental Properties
- Density: 1.106±0.06 g/cm3(Predicted)
- Boiling Point: 259.3±20.0 °C(Predicted)
- pka: 3.20±0.10(Predicted)
3-Fluoro-5-propoxyaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295338-1.0g |
3-fluoro-5-propoxyaniline |
1522301-81-0 | 1g |
$743.0 | 2023-06-06 | ||
Enamine | EN300-1295338-0.1g |
3-fluoro-5-propoxyaniline |
1522301-81-0 | 0.1g |
$653.0 | 2023-06-06 | ||
Enamine | EN300-1295338-10.0g |
3-fluoro-5-propoxyaniline |
1522301-81-0 | 10g |
$3191.0 | 2023-06-06 | ||
Enamine | EN300-1295338-0.5g |
3-fluoro-5-propoxyaniline |
1522301-81-0 | 0.5g |
$713.0 | 2023-06-06 | ||
Enamine | EN300-1295338-5000mg |
3-fluoro-5-propoxyaniline |
1522301-81-0 | 5000mg |
$1821.0 | 2023-09-30 | ||
Enamine | EN300-1295338-0.05g |
3-fluoro-5-propoxyaniline |
1522301-81-0 | 0.05g |
$624.0 | 2023-06-06 | ||
Enamine | EN300-1295338-0.25g |
3-fluoro-5-propoxyaniline |
1522301-81-0 | 0.25g |
$683.0 | 2023-06-06 | ||
Enamine | EN300-1295338-2.5g |
3-fluoro-5-propoxyaniline |
1522301-81-0 | 2.5g |
$1454.0 | 2023-06-06 | ||
Enamine | EN300-1295338-1000mg |
3-fluoro-5-propoxyaniline |
1522301-81-0 | 1000mg |
$628.0 | 2023-09-30 | ||
Enamine | EN300-1295338-50mg |
3-fluoro-5-propoxyaniline |
1522301-81-0 | 50mg |
$528.0 | 2023-09-30 |
3-Fluoro-5-propoxyaniline Related Literature
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Additional information on 3-Fluoro-5-propoxyaniline
Comprehensive Overview of 3-Fluoro-5-propoxyaniline (CAS No. 1522301-81-0): Properties, Applications, and Industry Trends
3-Fluoro-5-propoxyaniline (CAS No. 1522301-81-0) is a specialized aromatic amine derivative gaining traction in pharmaceutical and agrochemical research. This fluorinated aniline compound features a unique propoxy substituent at the meta-position, enhancing its solubility and reactivity profile. With molecular formula C9H12FNO, it serves as a versatile building block for synthesizing complex molecules, particularly in drug discovery pipelines targeting CNS disorders and antimicrobial agents.
The fluoro-aniline moiety in this compound contributes to improved metabolic stability in biological systems, a feature highly sought after in modern medicinal chemistry. Recent studies highlight its utility in developing kinase inhibitors, with particular interest in its potential application for neurodegenerative disease research. The propoxy group modification differentiates it from standard fluorinated anilines, offering researchers a distinct structural advantage in molecular design.
From a synthetic chemistry perspective, 3-Fluoro-5-propoxyaniline demonstrates excellent compatibility with cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura couplings. This reactivity makes it valuable for creating diverse chemical libraries in high-throughput screening programs. Analytical data shows characteristic NMR peaks at 6.45-6.65 ppm (aromatic protons) and 3.85-4.05 ppm (propoxy methylene), with mass spectrometry confirming the molecular ion peak at m/z 169 [M+H]+.
Industry trends reveal growing demand for fluorinated intermediates like 1522301-81-0, driven by the pharmaceutical sector's need for bioisosteric replacements. The compound's logP value of 2.1±0.3 suggests favorable membrane permeability, addressing a key challenge in drug delivery optimization. Researchers frequently search for "fluorinated aniline derivatives" and "meta-substituted aromatic amines," reflecting the compound's relevance in contemporary organic synthesis.
Quality specifications for CAS 1522301-81-0 typically require ≥97% purity by HPLC, with strict controls on residual solvents and heavy metals. The compound exhibits stability under inert atmospheres but requires protection from light due to potential photo-degradation of the aniline group. Storage recommendations suggest amber glass containers at 2-8°C for long-term preservation of this light-sensitive compound.
Emerging applications include its use as a precursor for fluorescent probes in cellular imaging, leveraging the fluorine atom's NMR-active properties for biomedical research. The agrochemical sector also explores derivatives of 3-Fluoro-5-propoxyaniline for developing novel crop protection agents with improved environmental profiles. These developments align with current industry focus on sustainable chemistry and green synthesis methodologies.
Safety assessments indicate 3-Fluoro-5-propoxyaniline requires standard laboratory precautions including gloves and eye protection. While not classified as highly hazardous, proper ventilation control is recommended during handling due to potential respiratory irritation. Material Safety Data Sheets (MSDS) provide detailed exposure limits and first aid measures for this chemical substance.
The global market for fluorinated fine chemicals shows consistent growth, with 1522301-81-0 positioned as a niche intermediate for specialized applications. Patent analysis reveals increasing references to this compound in intellectual property filings, particularly in areas of heterocyclic chemistry and small molecule therapeutics. Suppliers typically offer this material in research quantities (100mg-10kg) with options for custom synthesis and derivatization services.
Analytical characterization techniques for 3-Fluoro-5-propoxyaniline include HPLC-UV (retention time ~8.2 minutes on C18 columns), GC-MS for purity verification, and FT-IR showing characteristic N-H stretch at 3380 cm-1. The compound's melting point range of 62-65°C and boiling point of 245±15°C at 760 mmHg provide additional quality control parameters for industrial users.
Future research directions may explore the compound's potential in material science applications, particularly as a monomer for specialty polymers with unique electronic properties. The presence of both electron-donating (propoxy) and electron-withdrawing (fluoro) groups creates interesting electronic effects worthy of investigation in organic electronics development. These possibilities contribute to the compound's growing importance in multidisciplinary research environments.
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